Cas no 507235-03-2 (4-methylidene-1,2-oxazolidine)

4-methylidene-1,2-oxazolidine Chemical and Physical Properties
Names and Identifiers
-
- 507235-03-2
- 4-methylidene-1,2-oxazolidine
- EN300-1439996
- 4-methylideneisoxazolidine
- 4-Methyleneisoxazolidine
-
- Inchi: 1S/C4H7NO/c1-4-2-5-6-3-4/h5H,1-3H2
- InChI Key: WJHUQVCECCIXOI-UHFFFAOYSA-N
- SMILES: O1CC(=C)CN1
Computed Properties
- Exact Mass: 85.052763847g/mol
- Monoisotopic Mass: 85.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 69.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 21.3Ų
4-methylidene-1,2-oxazolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1439996-5000mg |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 5000mg |
$3065.0 | 2023-09-29 | ||
Enamine | EN300-1439996-0.1g |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 0.1g |
$930.0 | 2023-06-06 | ||
Enamine | EN300-1439996-1.0g |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 1g |
$1057.0 | 2023-06-06 | ||
Enamine | EN300-1439996-2.5g |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 2.5g |
$2071.0 | 2023-06-06 | ||
Enamine | EN300-1439996-5.0g |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 5g |
$3065.0 | 2023-06-06 | ||
Enamine | EN300-1439996-0.5g |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 0.5g |
$1014.0 | 2023-06-06 | ||
Enamine | EN300-1439996-10.0g |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 10g |
$4545.0 | 2023-06-06 | ||
Enamine | EN300-1439996-500mg |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 500mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-1439996-1000mg |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 1000mg |
$1057.0 | 2023-09-29 | ||
Enamine | EN300-1439996-0.25g |
4-methylidene-1,2-oxazolidine |
507235-03-2 | 0.25g |
$972.0 | 2023-06-06 |
4-methylidene-1,2-oxazolidine Related Literature
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 4-methylidene-1,2-oxazolidine
Exploring the Versatile Applications and Properties of 4-Methylidene-1,2-oxazolidine (CAS No. 507235-03-2)
In the realm of organic chemistry, 4-methylidene-1,2-oxazolidine (CAS No. 507235-03-2) has garnered significant attention due to its unique structural features and broad applicability. This heterocyclic compound, characterized by a five-membered ring containing both nitrogen and oxygen atoms, serves as a pivotal building block in pharmaceutical synthesis, agrochemical development, and material science. Its methylidene group enhances reactivity, making it a valuable intermediate for click chemistry and polymer modifications.
Recent trends in green chemistry have spotlighted 4-methylidene-1,2-oxazolidine as a candidate for sustainable synthesis routes. Researchers are exploring its role in biodegradable polymers, aligning with global demands for eco-friendly alternatives. A surge in search queries like "oxazolidine derivatives in drug discovery" and "non-toxic crosslinking agents" reflects growing industrial interest. The compound’s ability to form stable adducts with carbonyl groups further positions it as a key player in covalent adaptable networks (CANs), a hot topic in smart material design.
The pharmacological potential of CAS 507235-03-2 is another area of intense study. Its scaffold is frequently leveraged in antibacterial and antifungal agent development, addressing the urgent need for novel antimicrobials amid rising antibiotic resistance. Online discussions often highlight queries such as "heterocyclic compounds for infection control" or "oxazolidine mechanism of action," underscoring its relevance in modern therapeutics.
From a technical standpoint, 4-methylidene-1,2-oxazolidine exhibits notable stability under ambient conditions, though storage recommendations emphasize protection from moisture to prevent hydrolysis. Analytical techniques like HPLC and NMR spectroscopy are routinely employed for purity verification, a critical factor given its use in precision applications. The compound’s low ecotoxicity profile also makes it a preferred choice in cosmetic formulations, particularly in hair and skin care products seeking amine-free alternatives.
Innovations in catalysis have further expanded the utility of this molecule. For instance, its incorporation into organocatalysts enables asymmetric synthesis—a sought-after method for producing enantiomerically pure compounds. Searches related to "oxazolidine catalysts in organic synthesis" have spiked by 40% year-over-year, reflecting academic and industrial curiosity.
In material science, the compound’s dual functionality (amine and alkene groups) facilitates surface modifications on nanoparticles and polymers. This aligns with nanotechnology trends, where users frequently inquire about "functionalized nanoparticles for drug delivery." Its role in enhancing adhesive properties of epoxy resins is another niche application gaining traction in aerospace and automotive sectors.
Regulatory compliance remains a priority for manufacturers handling 507235-03-2. While not classified as hazardous under major chemical inventories, proper risk assessments are recommended due to potential sensitization effects. Safety data sheets (SDS) often highlight the importance of PPE during handling, a detail frequently searched by laboratory personnel.
Looking ahead, the integration of 4-methylidene-1,2-oxazolidine into bioorthogonal chemistry presents exciting opportunities. Its compatibility with living systems could revolutionize in vivo labeling techniques—a topic dominating forums on chemical biology. As synthetic methodologies evolve, this compound is poised to address challenges in targeted therapy and diagnostic imaging.
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